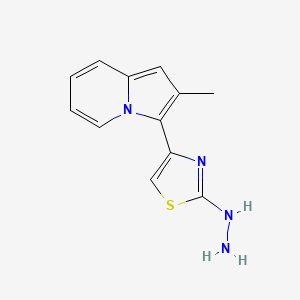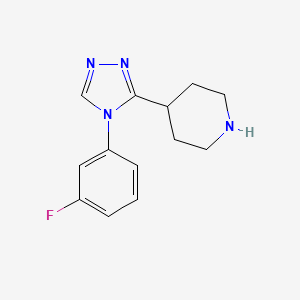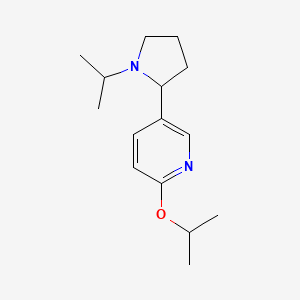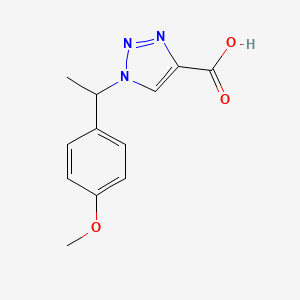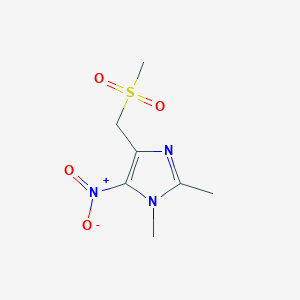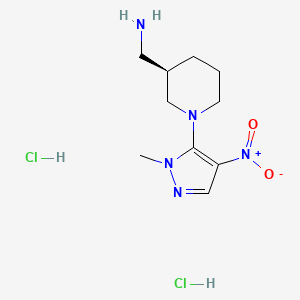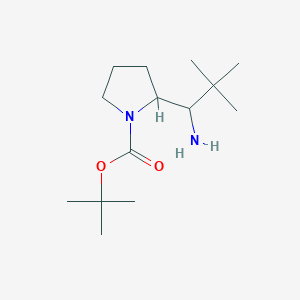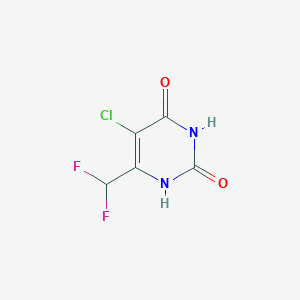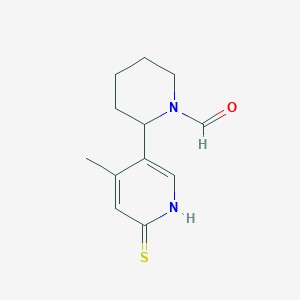
2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is an organic compound that features a piperidine ring substituted with a mercapto group and a methyl group on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the mercapto and methyl groups on the pyridine ring. The final step involves the formylation of the piperidine ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The mercapto group, in particular, may form covalent bonds with thiol groups in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Quinoline: A heterocyclic aromatic organic compound with a fused benzene and pyridine ring system.
Propriétés
Formule moléculaire |
C12H16N2OS |
|---|---|
Poids moléculaire |
236.34 g/mol |
Nom IUPAC |
2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-9-6-12(16)13-7-10(9)11-4-2-3-5-14(11)8-15/h6-8,11H,2-5H2,1H3,(H,13,16) |
Clé InChI |
JGHIHCDMDCMVTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)NC=C1C2CCCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


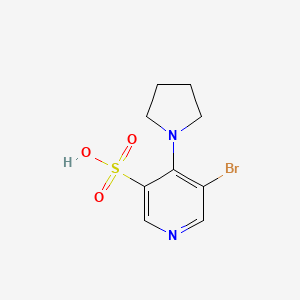
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
